
Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring and a pyrrolidine ring
Preparation Methods
The synthesis of Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl piperazine-1-carboxylate with a phenyl-substituted pyrrolidine derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring and may have similar biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring may also exhibit comparable chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Biological Activity
Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate is a complex organic compound notable for its structural features, which include both piperazine and pyrrolidine rings. This unique combination contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O4, with a molecular weight of approximately 320.35 g/mol. The compound's structure incorporates an ethyl ester functional group, enhancing its solubility and reactivity in various biological contexts.
Property | Details |
---|---|
Molecular Formula | C17H20N2O4 |
Molecular Weight | 320.35 g/mol |
Functional Groups | Piperazine, Pyrrolidine, Ester |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Studies suggest that the compound may act as an enzyme inhibitor, modulating various cellular signaling pathways. The precise mechanisms are still under investigation but are believed to involve receptor binding and modulation of enzyme activities.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. Its ability to interact with specific enzymes can lead to significant pharmacological effects, including:
- Inhibition of Serotonin Reuptake : Similar compounds have been shown to affect serotonin transporters, suggesting potential antidepressant properties.
Receptor Interaction
The compound may also interact with various receptors in the central nervous system (CNS), influencing neurotransmitter systems. The following points summarize its potential receptor interactions:
- Serotonin Receptors : Preliminary studies indicate possible binding affinity to serotonin receptors, which could be beneficial in treating mood disorders.
Case Studies and Research Findings
Several studies have examined the biological activity of related piperazine derivatives, providing insights into the potential effects of this compound:
- Antidepressant Activity : Research on piperazine derivatives has shown efficacy in alleviating symptoms of depression by modulating serotonin levels .
- Enzyme Interaction Studies : Investigations into the binding affinity of similar compounds to various biological targets have highlighted their potential as therapeutic agents.
- Pharmacological Profiles : Comparative studies with other piperazine derivatives reveal that while they share structural similarities, they exhibit distinct pharmacological profiles due to variations in substituents.
Q & A
Basic Research Questions
Q. What are the key steps and reaction conditions for synthesizing Ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate?
The synthesis involves multi-step reactions, including:
- Cyclization : Formation of the dioxopyrrolidine ring using precursors like phenylhydrazine derivatives under acidic conditions (e.g., HCl in ethanol) .
- Piperazine coupling : Attachment of the piperazine-carboxylate moiety via nucleophilic substitution or amidation, often requiring catalysts like DCC (dicyclohexylcarbodiimide) .
- Esterification : Introduction of the ethyl ester group using ethyl chloroformate in the presence of a base (e.g., triethylamine) . Reaction optimization requires pH control (6–8), temperatures of 60–80°C, and inert atmospheres to prevent side reactions .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR : 1H and 13C NMR confirm the presence of the pyrrolidine-dione ring (δ 2.5–3.5 ppm for dioxo protons) and piperazine protons (δ 3.0–3.8 ppm) .
- IR : Peaks at 1700–1750 cm−1 indicate carbonyl groups (dioxo and ester functionalities) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 385.16 (C18H21N3O4) .
Q. What purification methods are recommended for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 3:7 to 6:4) .
- Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction studies . Purity (>95%) is verified via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How does the substitution pattern on the pyrrolidine-dione ring influence biological activity?
- Electron-withdrawing groups (e.g., 4-fluorophenyl in related compounds) enhance binding to enzymes like cyclooxygenase-2 (COX-2) by stabilizing charge interactions .
- Steric effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl) reduce activity due to hindered access to hydrophobic binding pockets . Quantitative SAR (QSAR) models using Hammett constants and LogP values can predict activity trends .
Q. What crystallographic methods are suitable for resolving its 3D conformation?
- X-ray Crystallography : SHELX programs (SHELXL for refinement) resolve bond lengths (C=O: ~1.21 Å) and dihedral angles between the piperazine and pyrrolidine rings .
- Twinned Data Refinement : For challenging crystals, SHELXL’s TWIN command handles pseudo-merohedral twinning .
Q. How can computational modeling predict its interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like serotonin receptors (5-HT2A), with docking scores <−7.0 kcal/mol indicating strong affinity .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, evaluating RMSD (<2.0 Å) and hydrogen bond occupancy .
Q. What strategies mitigate instability under physiological conditions?
- pH Stability : Buffered solutions (pH 7.4) show <10% degradation over 24 hours, while acidic conditions (pH 2.0) accelerate hydrolysis of the ester group .
- Lyophilization : Freeze-drying with trehalose (1:1 w/w) improves long-term storage stability .
Q. How do solvent polarity and temperature affect reaction yields during synthesis?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase yields by stabilizing transition states in cyclization steps (80% vs. 50% in ethanol) .
- Temperature : Optimal cyclization occurs at 70°C; higher temperatures (>90°C) promote side reactions (e.g., decarboxylation) .
Q. Methodological Considerations
Q. What analytical techniques quantify its binding affinity to enzyme targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD: 10–100 nM range for COX-2) .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH = −15 to −25 kJ/mol) during ligand-enzyme interactions .
Q. How can in silico ADMET profiling guide lead optimization?
- ADMET Predictors : SwissADME estimates bioavailability (LogP <3, TPSA >60 Ų) and CYP450 inhibition risks (e.g., CYP3A4) .
- Toxicity Screening : ProTox-II predicts hepatotoxicity (Probability: 65%) based on structural alerts (e.g., dioxo groups) .
Properties
IUPAC Name |
ethyl 4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-2-24-17(23)19-10-8-18(9-11-19)14-12-15(21)20(16(14)22)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPKGHNLPXEDNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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